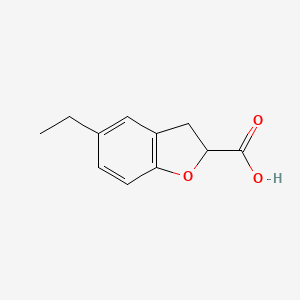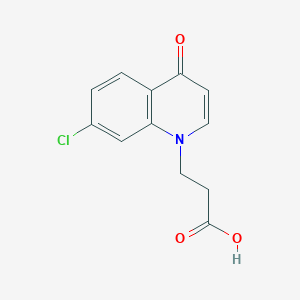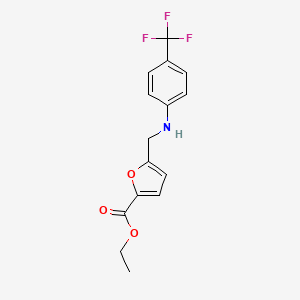
1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7ClN2OS It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone typically involves the reaction of 5-chloro-2-(methylthio)pyrimidine with ethanoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .
Properties
CAS No. |
122372-21-8 |
|---|---|
Molecular Formula |
C7H7ClN2OS |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(5-chloro-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3 |
InChI Key |
IVWNZCGFZQWBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)





